1-{2-[(4-Methylpiperazinyl)thioxomethylthio]acetyl}piperidine-4-carboxamide
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Overview
Description
1-{2-[(4-Methylpiperazinyl)thioxomethylthio]acetyl}piperidine-4-carboxamide is a complex organic compound belonging to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
The synthesis of 1-{2-[(4-Methylpiperazinyl)thioxomethylthio]acetyl}piperidine-4-carboxamide involves multiple steps, typically starting with the preparation of the piperidine ring. Common synthetic routes include cyclization reactions, where a precursor molecule undergoes ring formation in the presence of catalysts . Industrial production methods often employ high-yield reactions and optimized conditions to ensure the purity and efficiency of the final product .
Chemical Reactions Analysis
1-{2-[(4-Methylpiperazinyl)thioxomethylthio]acetyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is investigated for its potential as an antimicrobial and antifungal agent.
Medicine: It is explored for its potential therapeutic effects, including its role in drug development.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-{2-[(4-Methylpiperazinyl)thioxomethylthio]acetyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
1-{2-[(4-Methylpiperazinyl)thioxomethylthio]acetyl}piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
Piperidine-4-carboxamide: A simpler derivative with similar biological activities.
4-Methylpiperazine: A related compound with distinct pharmacological properties.
Thioxomethylthio derivatives: Compounds with similar functional groups but different core structures.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C14H24N4O2S2 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl] 4-methylpiperazine-1-carbodithioate |
InChI |
InChI=1S/C14H24N4O2S2/c1-16-6-8-18(9-7-16)14(21)22-10-12(19)17-4-2-11(3-5-17)13(15)20/h11H,2-10H2,1H3,(H2,15,20) |
InChI Key |
SFVGFRRRYXNULY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=S)SCC(=O)N2CCC(CC2)C(=O)N |
Origin of Product |
United States |
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